molecular formula C23H18FN3O3 B6523441 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 919247-59-9

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B6523441
CAS RN: 919247-59-9
M. Wt: 403.4 g/mol
InChI Key: UQBCFEBIWWZYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (AFMBI) is a novel synthetic molecule that has recently been studied for its potential therapeutic applications. AFMBI is a heterocyclic compound derived from indolizine and carboxamide and has an aromatic ring with a fluorine atom attached. It has been studied for its potential to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism. In addition, AFMBI has been found to have anti-inflammatory, antioxidant, and anti-cancer activities.

Scientific Research Applications

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential to inhibit the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is not yet fully understood. However, it is believed that the molecule binds to ACC and inhibits its activity, thus preventing the conversion of acetyl-CoA to malonyl-CoA, which is necessary for fatty acid synthesis. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be due to its ability to inhibit the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to inhibit the enzyme acetyl-CoA carboxylase, which plays an important role in the regulation of fatty acid metabolism. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. It has also been found to have a protective effect against oxidative stress, which can lead to cell damage and disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments is its ability to inhibit the enzyme acetyl-CoA carboxylase, which is necessary for fatty acid synthesis. In addition, 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be useful in the study of these diseases. However, there are some limitations to using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments. For example, the molecule is not very stable and can degrade over time, which can affect the accuracy of the results. In addition, the effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may vary depending on the concentration and duration of exposure.

Future Directions

The potential therapeutic applications of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide are still being explored, and there are many possible future directions for research. One potential area of research is to investigate the effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide on other enzymes involved in fatty acid metabolism, such as fatty acid synthase and fatty acid desaturase. In addition, the anti-inflammatory, antioxidant, and anti-cancer activities of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide could be further studied in order to better understand its potential therapeutic applications. Finally, further research could be conducted to investigate the potential side effects of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide and to develop more efficient and stable methods of synthesizing the molecule.

Synthesis Methods

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can be synthesized by the condensation of 4-methoxybenzoyl chloride and 3-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere at a temperature of 90-100°C. The product is then purified by column chromatography and crystallized from methanol.

properties

IUPAC Name

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBCFEBIWWZYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

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